molecular formula C5H5Tl B1581102 Thallium cyclopentadienide CAS No. 34822-90-7

Thallium cyclopentadienide

Cat. No.: B1581102
CAS No.: 34822-90-7
M. Wt: 269.48 g/mol
InChI Key: RKLJDPOVAWGBSD-UHFFFAOYSA-N
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Description

Thallium cyclopentadienide, also known as cyclopentadienylthallium, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is primarily used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .

Scientific Research Applications

Thallium cyclopentadienide has several scientific research applications, including:

Safety and Hazards

Thallium cyclopentadienide is classified as Acute Tox. 2 Inhalation - Acute Tox. 2 Oral - Aquatic Chronic 2 - STOT RE 2 . It is fatal if swallowed or inhaled, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Thallium cyclopentadienide, also known as thallous cyclopentadienide, is an organothallium compound with the formula C5H5Tl . This light yellow solid is insoluble in most organic solvents but sublimes readily . It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .

Target of Action

It is known to be used as a precursor to transition metal and main group cyclopentadienyl complexes . These complexes can interact with various biological targets, depending on their specific structure and properties.

Mode of Action

It is known to be used in the preparation of η5-Cyclopentadienylpalladium (II) complexes as catalysts for vinyl addition polymerization and copolymerization reactions . This suggests that it may interact with its targets by facilitating chemical reactions or serving as a catalyst.

Biochemical Pathways

Thallium, a component of the compound, is known to exert cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .

Pharmacokinetics

It is known that the compound is a light yellow solid that is insoluble in most organic solvents but sublimes readily . This suggests that its bioavailability may be influenced by these physical and chemical properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is known to sublime readily . Furthermore, its action and efficacy may be influenced by the specific chemical environment in which it is used, such as the presence of other reactants or catalysts.

Preparation Methods

Thallium cyclopentadienide is typically prepared by the reaction of thallium(I) sulfate, sodium hydroxide, and cyclopentadiene. The reaction proceeds as follows :

[ \text{Tl}_2\text{SO}_4 + 2 \text{NaOH} \rightarrow 2 \text{TlOH} + \text{Na}_2\text{SO}_4 ] [ \text{TlOH} + \text{C}_5\text{H}_6 \rightarrow \text{TlC}_5\text{H}_5 + \text{H}_2\text{O} ]

The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry .

Chemical Reactions Analysis

Thallium cyclopentadienide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, other ligands, and transition metals. The major products formed from these reactions are various thallium complexes and substituted cyclopentadienyl compounds .

Comparison with Similar Compounds

Thallium cyclopentadienide can be compared with other cyclopentadienyl compounds such as cyclopentadienyl sodium, cyclopentadienyl magnesium bromide, and bis(cyclopentadienyl)magnesium. Compared to these compounds, this compound is less air-sensitive and less of a reducing agent, making it more stable and easier to handle in various chemical reactions .

Similar compounds include:

Properties

IUPAC Name

cyclopenta-2,4-dien-1-ylthallium
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InChI

InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLJDPOVAWGBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=C1)[Tl]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Cyclopentadienylthallium
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CAS No.

34822-90-7
Record name Thallium, (eta5-2,4-cyclopentadien-1-yl)-
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Record name Cyclopentadienylthallium
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Record name Thallium, (.eta.5-2,4-cyclopentadien-1-yl)-
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Record name Cyclopentadienylthallium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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